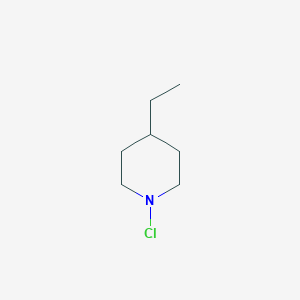
3-Phenylpyrrolidine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpyrrolidine;2,4,6-trinitrophenol is a compound that combines the structural features of 3-phenylpyrrolidine and 2,4,6-trinitrophenol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpyrrolidine;2,4,6-trinitrophenol typically involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by the reaction with 3-phenylpyrrolidine. The nitration process involves treating phenol with concentrated nitric acid under controlled conditions to introduce nitro groups at the 2, 4, and 6 positions . The subsequent reaction with 3-phenylpyrrolidine can be carried out under basic conditions to form the final compound .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol (picric acid) involves the nitration of phenol using a mixture of nitric acid and sulfuric acid. The process is carefully controlled to ensure safety due to the explosive nature of the product . The resulting 2,4,6-trinitrophenol is then reacted with 3-phenylpyrrolidine under appropriate conditions to yield the final compound .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpyrrolidine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can occur, particularly targeting the nitro groups in the 2,4,6-trinitrophenol moiety.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring in the 2,4,6-trinitrophenol.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives formed by the reduction of nitro groups.
Substitution: Substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Phenylpyrrolidine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Phenylpyrrolidine;2,4,6-trinitrophenol involves interactions with molecular targets such as enzymes and receptors. The nitro groups in the 2,4,6-trinitrophenol moiety can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The phenylpyrrolidine moiety may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and used in various industrial applications.
3-Methyl-2,4,6-trinitrophenol: A methylated derivative of picric acid with similar properties but different sensitivity to impact.
3,5-Dimethyl-2,4,6-trinitrophenol: Another derivative with distinct chemical and physical properties.
Uniqueness
3-Phenylpyrrolidine;2,4,6-trinitrophenol is unique due to the combination of the phenylpyrrolidine and trinitrophenol moieties, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61548-51-4 |
|---|---|
Molecular Formula |
C16H16N4O7 |
Molecular Weight |
376.32 g/mol |
IUPAC Name |
3-phenylpyrrolidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H13N.C6H3N3O7/c1-2-4-9(5-3-1)10-6-7-11-8-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5,10-11H,6-8H2;1-2,10H |
InChI Key |
UMDBPTHNTXIEFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14566128.png)
![Diethyl 3-[(diethoxyphosphoryl)methoxy]pentanedioate](/img/structure/B14566131.png)
![Phenol, 2,6-dimethyl-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14566138.png)






![10-[2-(5-Hydroxyocta-1,3-dien-7-YN-1-YL)phenyl]deca-5,7,9-trien-1-YN-4-OL](/img/structure/B14566183.png)




